molecular formula C8H11ClN2O B14853709 2-(3-Aminopropyl)-4-chloropyridin-3-OL

2-(3-Aminopropyl)-4-chloropyridin-3-OL

Cat. No.: B14853709
M. Wt: 186.64 g/mol
InChI Key: BXXJCXVSFWVISH-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-4-chloropyridin-3-OL is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-4-chloropyridin-3-OL typically involves the reaction of 4-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-4-chloropyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-4-chloropyridin-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The chlorine atom in the pyridine ring may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.

    4-Chloropyridine: A precursor in the synthesis of 2-(3-Aminopropyl)-4-chloropyridin-3-OL.

    3-Aminopropanol: Another precursor used in the synthesis process.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(3-aminopropyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-6-3-5-11-7(8(6)12)2-1-4-10/h3,5,12H,1-2,4,10H2

InChI Key

BXXJCXVSFWVISH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)CCCN

Origin of Product

United States

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